molecular formula C14H22N2O B8664926 N-[4-(Hexylamino)phenyl]acetamide CAS No. 564483-33-6

N-[4-(Hexylamino)phenyl]acetamide

Cat. No.: B8664926
CAS No.: 564483-33-6
M. Wt: 234.34 g/mol
InChI Key: FAPXOQVKGYQVGF-UHFFFAOYSA-N
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Description

N-[4-(Hexylamino)phenyl]acetamide is a synthetic acetamide derivative featuring a hexylamino (-NH-C₆H₁₃) substituent at the para position of the phenyl ring. This compound’s physicochemical properties, such as solubility and bioavailability, are likely influenced by the balance between its hydrophobic hexyl chain and the hydrophilic acetamide moiety.

Properties

CAS No.

564483-33-6

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[4-(hexylamino)phenyl]acetamide

InChI

InChI=1S/C14H22N2O/c1-3-4-5-6-11-15-13-7-9-14(10-8-13)16-12(2)17/h7-10,15H,3-6,11H2,1-2H3,(H,16,17)

InChI Key

FAPXOQVKGYQVGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between N-[4-(Hexylamino)phenyl]acetamide and its analogs, focusing on substituent effects, molecular properties, and pharmacological activities.

Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Activity
This compound Hexylamino (-NH-C₆H₁₃) C₁₄H₂₂N₂O 234.34 Not reported High lipophilicity (inferred)
Paracetamol Hydroxy (-OH) C₈H₉NO₂ 151.16 103-90-2 Analgesic, antipyretic
N-(4-Ethoxyphenyl)acetamide Ethoxy (-OCH₂CH₃) C₁₀H₁₃NO₂ 179.22 62-44-2 GC/MS-characterized
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Piperazinylsulfonyl (-SO₂-C₄H₁₀N₂) C₁₂H₁₆N₃O₃S 297.34 Not reported Anti-hypernociceptive
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy (-O-C₆H₄-NO₂) C₁₄H₁₂N₂O₄ 272.26 Not reported Crystal structure analyzed

Pharmacological and Functional Insights

  • Paracetamol (N-(4-Hydroxyphenyl)acetamide) : A benchmark analgesic with antipyretic properties. Its polar hydroxyl group facilitates rapid absorption but limits blood-brain barrier penetration compared to more lipophilic analogs .
  • However, its pharmacological profile remains underexplored .
  • Sulfonamide Derivatives (e.g., Compounds 35–37 in ): Introduction of sulfonamide groups (e.g., piperazinylsulfonyl) significantly improves anti-hypernociceptive activity, likely due to enhanced receptor interactions or modulation of inflammatory pathways .
  • Nitro-Substituted Analogs: The nitro group in N-[4-(4-Nitrophenoxy)phenyl]acetamide contributes to intermolecular hydrogen bonding and π-π stacking, stabilizing its crystalline structure. Nitro groups may also act as electron-withdrawing moieties, altering electronic properties and reactivity .

Substituent Effects on Physicochemical Properties

  • Metabolic Stability: Long alkyl chains like hexylamino may slow oxidative metabolism by cytochrome P450 enzymes, whereas polar groups (e.g., -OH, -SO₂NH₂) facilitate Phase II conjugation (e.g., glucuronidation) .
  • Hydrogen-Bonding Capacity: The acetamide moiety (-NHCOCH₃) in all analogs allows hydrogen bonding, critical for target binding. Sulfonamide and nitro groups introduce additional hydrogen-bond acceptors/donors, influencing crystal packing and receptor affinity .

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